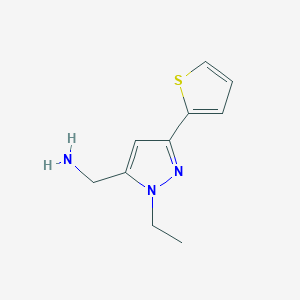

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

説明

特性

IUPAC Name |

(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWPUMXHLSNOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole Ring Formation | Condensation of hydrazine hydrate with a 1,3-diketone | Usually conducted in ethanol or other polar solvents under reflux |

| 2 | N1-Ethylation | Alkylation with ethyl iodide or ethyl bromide in presence of base (e.g., K2CO3 or NaH) | Controls regioselectivity for N1 substitution |

| 3 | Introduction of Thiophene Moiety | Nucleophilic substitution using 2-thienylmethyl halide or Pd-catalyzed coupling | May involve palladium catalysis for coupling efficiency |

| 4 | Methanamine Group Installation | Reductive amination with formaldehyde and sodium cyanoborohydride | Mild conditions to avoid over-reduction or side reactions |

Alternative Synthetic Approaches

- Domino 1,3-Dipolar Cycloaddition: Some advanced methods utilize 1,3-dipolar cycloaddition of nitrile imines to thioazlactones to generate pyrazole derivatives with heteroaromatic substituents, offering rapid access to functionalized pyrazoles.

- Ultrasonication-Assisted Synthesis: Catalyst-free protocols under ultrasonic irradiation have been reported to synthesize pyrazole-thiazole derivatives incorporating thiophene rings, enhancing reaction rates and yields.

Industrial Considerations

Industrial synthesis of this compound would focus on:

- Yield Optimization: Through continuous flow chemistry and catalyst selection.

- Purification: Employing crystallization and chromatographic techniques to achieve high purity (>95%).

- Environmental Impact: Use of green solvents and minimizing hazardous reagents.

- Scalability: Ensuring reproducibility and cost-effectiveness of each step.

Data Table: Summary of Key Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Stepwise Synthesis | Hydrazine, 1,3-diketone, ethyl iodide, 2-thienylmethyl halide, formaldehyde, NaBH3CN | Reflux in ethanol, base catalysis, reductive amination at room temp | 70–85 | Well-established, high regioselectivity | Multi-step, moderate reaction times |

| Domino 1,3-Dipolar Cycloaddition | Nitrile imines, Erlenmeyer thioazlactones, Et3N | Room temperature to mild heating | >80 | Fast, high yield, structural diversity | Requires specialized precursors |

| Ultrasonication-Assisted Synthesis | Thiosemicarbazide, DMAD, ethanol, ultrasonic bath | 4 hours sonication at 80°C | 75–85 | Catalyst-free, eco-friendly | Limited substrate scope |

Research Findings on Preparation

- The pyrazole ring formation via hydrazine and diketone condensation is highly reliable and yields a stable intermediate for further functionalization.

- Ethylation at N1 position exhibits good regioselectivity when using ethyl iodide under basic conditions, avoiding over-alkylation or side reactions.

- Introduction of the thiophene moiety through nucleophilic substitution or Pd-catalyzed coupling enhances molecular complexity and biological activity potential.

- Reductive amination with formaldehyde and sodium cyanoborohydride is mild and efficient for installing the methanamine group without affecting other sensitive functionalities.

- Advanced synthetic strategies such as domino cycloaddition and ultrasonic methods provide faster access to pyrazole derivatives with thiophene substituents, showing promise for library synthesis and medicinal chemistry applications.

化学反応の分析

Types of Reactions

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

科学的研究の応用

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the development of bioactive molecules with potential therapeutic effects.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

作用機序

The mechanism of action of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary widely depending on the specific biological context.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Key Observations

Trifluoromethyl (CF₃) and pyridinyl groups introduce polarity, balancing lipophilicity for improved drug-likeness .

Thiophene vs. Thiophene-containing compounds are prone to oxidative metabolism, whereas CF₃-substituted derivatives show enhanced metabolic stability .

Steric and Electronic Considerations :

- Branched substituents (e.g., 1-(thiophen-2-yl)ethyl in ) may hinder binding to flat enzymatic pockets compared to linear alkyl chains.

- Electron-withdrawing groups (e.g., CF₃) reduce electron density on the pyrazole ring, altering reactivity and interaction with electron-rich biological targets .

Biological Relevance :

生物活性

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, a heterocyclic compound featuring both thiophene and pyrazole rings, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. Common synthetic methods include:

- Cyclization : The Gewald reaction is often employed, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under controlled conditions to introduce the thiophene structure.

- Industrial Production : For large-scale production, continuous flow reactors and automated systems are utilized to optimize yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity, leading to therapeutic effects in various disease pathways. The specific mechanisms may vary depending on the biological context, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory or cancer pathways.

- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structural features exhibit notable antimicrobial properties. In vitro studies have shown that related pyrazole and thiophene compounds demonstrate significant activity against various bacterial strains, particularly Gram-positive bacteria and some Gram-negative strains like Escherichia coli. However, they generally show limited efficacy against fungal strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. For instance:

- Cell Line Studies : Compounds similar to this structure have been tested against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), showing IC50 values below 25 μM, indicating potent anti-proliferative activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | HepG2 | < 25 |

| 6a | MCF7 | < 25 |

| Doxorubicin | Various | Reference |

Anti-inflammatory Effects

Recent studies have also highlighted anti-inflammatory activities associated with similar pyrazole derivatives. These compounds have shown promising results in inhibiting cyclooxygenase enzymes (COX) with selectivity indices that suggest enhanced therapeutic profiles compared to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study evaluated a series of thiophene-linked pyrazole derivatives against standard pathogenic strains, revealing significant antibacterial activity while noting a lack of antifungal effects .

- Cancer Cell Proliferation : Another investigation assessed the anti-proliferative effects of structurally similar compounds on multiple cancer cell lines, confirming their potential as anticancer agents with mechanisms likely involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for preparing (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethylhydrazine with a thiophene-substituted β-ketoester to form the pyrazole core, followed by reductive amination to introduce the methanamine group. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C) has been used for analogous pyrazole derivatives . Purification typically involves recrystallization or column chromatography.

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=N/C=C pyrazole vibrations at ~1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : To verify substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole CH at δ 5.5–6.5 ppm) .

- Mass Spectrometry : For molecular weight confirmation.

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar compounds, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use PPE (gloves, goggles, lab coat), work in a fume hood, and consult SDS guidelines for first-aid measures (e.g., rinse skin/eyes with water, seek medical attention for ingestion) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to analyze diffraction data. For example, Hirshfeld surface analysis in CrystalExplorer can quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

Q. What experimental strategies can assess its potential as a cytochrome P450 inhibitor?

Conduct in vitro assays using human liver microsomes:

Q. How can computational modeling predict its binding interactions with biological targets?

Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like CYP2A6. Validate with Hirshfeld surface analysis to identify key non-covalent interactions (e.g., S···H contacts from the thiophene group) .

Q. How can structural modifications enhance its pharmacological activity?

Design analogs by:

- Substituting the ethyl group (e.g., with bulkier alkyl chains to modulate lipophilicity).

- Modifying the thiophene ring (e.g., halogenation for improved binding affinity). Evaluate changes via SAR studies using in vitro bioassays and docking simulations .

Q. How should researchers resolve contradictions in reported biological activity data?

- Reproduce assays under standardized conditions (e.g., consistent microsome batches).

- Validate metabolite profiling via LC-MS to rule out off-target effects.

- Cross-reference crystallographic data to confirm structural integrity .

Q. What methodologies are recommended for studying its stability under physiological conditions?

Q. How can its interactions with biomolecules be quantified experimentally?

Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) with proteins like serum albumin or target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。